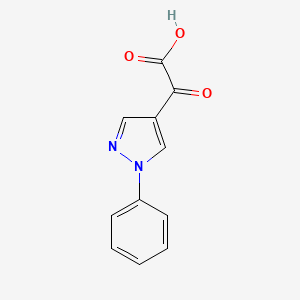

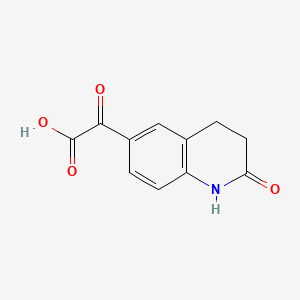

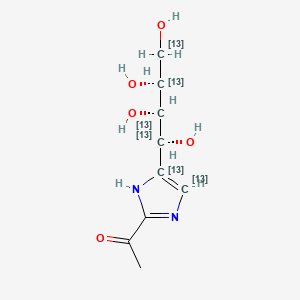

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Analysis and Decomposition

The structural and molecular analysis of O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate has been determined through single crystal X-ray diffraction studies. This compound, known from mid-20th-century industry and research, exhibits a decomposition product that has been structurally characterized. Recent analytical methods such as NMR have been applied to further characterize these compounds, supporting the thesis that the decomposition product is a by-product of the thiono-thiolo rearrangement process (Althoff et al., 2019).

Detection of Chemical Agents

A study on the detection of chemical weapon agents using spectroscopic probes explored the interaction of organophosphorus compounds with dipyrrinone oxime for fast detection. This is crucial for determining environmental exposure and enabling prompt treatment. Organophosphorus compounds like S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate were investigated for their fluorescent emission in various solvents, contributing to the development of efficient detection methods (Braga et al., 2020).

Synthesis of Modified Nucleosides

Research has been conducted on the synthesis of 2'-O-[2-[(N,N-dimethylamino)oxy]ethyl] modified nucleosides and oligonucleotides, presenting a versatile synthetic route for these modifications. These findings are significant for the development of nucleoside phosphoramidites and solid supports, with implications for oligonucleotide synthesis and potential therapeutic applications (Prakash et al., 2002).

Environmental Degradation

The degradation of organophosphorus pesticides like azamethiphos and dimethoate by chlorine dioxide has been studied, highlighting the efficiency of ClO2 in degrading these compounds in water. The formation of degradation products was investigated, contributing to the understanding of the environmental impact of these pesticides and improving water treatment processes (Pergal et al., 2020).

Mechanism of Action

Target of Action

The primary target of S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate, also known as S-(Dimethylcarbamoylmethyl) O,O-Dimethyl Ester Phosphorodithioic Acid, is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system.

Mode of Action

This compound acts as an irreversible inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway . The buildup of acetylcholine in the synapses leads to continuous stimulation of the muscles, glands, and central nervous system. This can cause symptoms such as muscle weakness, breathing difficulties, and even paralysis in severe cases.

Pharmacokinetics

Similar organophosphate compounds are known to be absorbed through the skin, lungs, and gastrointestinal tract . They are distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action is an overstimulation of the nervous system due to the accumulation of acetylcholine. This can lead to a range of symptoms, from mild (such as salivation and teary eyes) to severe (such as muscle weakness, breathing difficulties, and paralysis) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, certain bacteria in the environment can degrade this compound . Furthermore, exposure routes (ingestion, inhalation, or skin contact) can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

S-(2-(Dimethylamino)-2-oxoethyl) O,O-dimethyl phosphorodithioate has been shown to have significant effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3PS2/c1-7(2)6(8)5-13-11(12,9-3)10-4/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIGCLVQVVTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CSP(=S)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

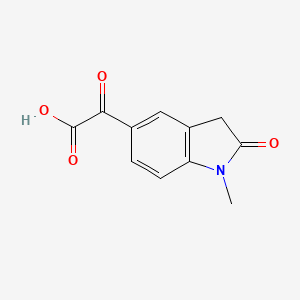

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)

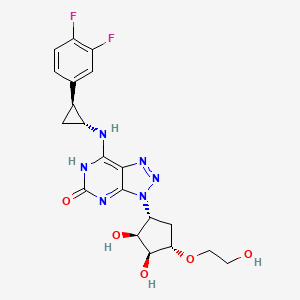

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)